Eupatolitin

Descripción

This compound has been reported in Haplopappus foliosus, Ipomopsis polycladon, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

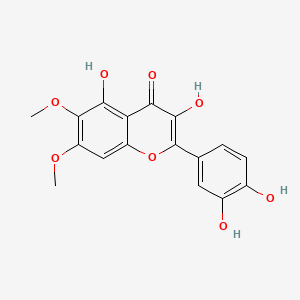

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWHSPRHPZRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183724 | |

| Record name | Eupatolitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-44-5 | |

| Record name | Eupatolitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatolitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatolitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATOLITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eupatolitin: A Technical Guide to Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a pharmacologically active flavone, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with the genus Artemisia of the Asteraceae family being its most abundant source.[1][2] Various species within this genus have been identified as containing significant quantities of this flavone.

Table 1: Natural Plant Sources of this compound

| Plant Family | Genus | Species | Common Name(s) |

| Asteraceae | Artemisia | A. argyi | Chinese Mugwort |

| A. asiatica | - | ||

| A. campestris | Field Wormwood | ||

| A. ludoviciana | White Sagebrush | ||

| A. mongolica | Mongolian Mugwort | ||

| A. princeps | Japanese Mugwort | ||

| A. rubripes | Red-stemmed Wormwood | ||

| A. selengensis | Selenga Wormwood | ||

| A. umbelliformis | - | ||

| Chrysanthemum | C. arenaria | - | |

| C. morifolium | Florist's Daisy | ||

| C. chinense | - | ||

| Gnaphalium | G. affine | Jersey Cudweed | |

| Salvia | S. plebeia | - |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The selection of specific methods and solvents can significantly impact the yield and purity of the final product.

Extraction

The initial step in isolating this compound is the extraction from the plant material, which is usually dried and powdered. The choice of solvent is critical and is based on the polarity of this compound.

Table 2: Comparison of Extraction Solvents for Flavonoids

| Solvent | Polarity | Advantages | Disadvantages |

| Methanol | High | High extraction efficiency for polar compounds.[3] | Toxic.[3] |

| Ethanol | High | Safe for use in food and pharmaceuticals; effective for a range of polarities.[3] | May have slightly lower extraction efficiency for highly polar compounds compared to methanol. |

| Acetone | Medium | Good for medium-polar compounds; easy to remove due to high volatility.[3] | Can co-extract more non-polar impurities. |

| Water | High | Safe and environmentally friendly.[3] | Lower extraction efficiency for less polar compounds. |

Methanol and ethanol are the most commonly employed solvents for the extraction of flavonoids like this compound due to their high efficiency in solubilizing these polar compounds.[3]

Experimental Protocol: Solvent Extraction of this compound from Artemisia

This protocol outlines a general procedure for the solvent extraction of this compound from dried Artemisia plant material.

Materials:

-

Dried and powdered Artemisia plant material (e.g., leaves)

-

Ethanol (95%) or Methanol

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., 100 g of plant material in 1 L of 95% ethanol) in a sealed container.

-

Agitation: Agitate the mixture periodically for 24-48 hours at room temperature to ensure thorough extraction.

-

Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Drying: Dry the crude extract completely to remove any residual solvent.

Purification

Following extraction, the crude extract, which contains a mixture of compounds, undergoes purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

2.3.1. Column Chromatography

Column chromatography is a common method for the initial fractionation of the crude extract.

Experimental Protocol: Column Chromatography Purification of this compound

Materials:

-

Crude this compound extract

-

Silica gel (for normal-phase chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexane) and pack it into the glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with the least polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the same compound profile are pooled.

-

Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator.

2.3.2. High-Performance Liquid Chromatography (HPLC)

For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. Reverse-phase HPLC is a common choice for separating flavonoids.

Experimental Protocol: Preparative HPLC Purification of this compound

Materials:

-

Partially purified this compound fraction from column chromatography

-

HPLC system with a preparative column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Detector (e.g., UV-Vis)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the this compound-containing fraction in the mobile phase.

-

Method Development: Develop an appropriate gradient elution method to achieve good separation of this compound from other components. A typical mobile phase could be a gradient of water and acetonitrile.

-

Injection: Inject the sample onto the HPLC column.

-

Elution and Detection: Elute the sample through the column using the developed gradient method. Monitor the eluate using a UV-Vis detector at a wavelength where this compound absorbs strongly.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, notably the PI3K/AKT and MAPK pathways, which are often dysregulated in diseases like cancer.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been observed to inhibit this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of this pathway.

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes available data on this compound content from various studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and reporting standards.

Table 3: Quantitative Yield of this compound from Artemisia Species

| Artemisia Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g dry weight) | Reference |

| A. annua | Aerial parts | Methanol | LC-MS | Present in small amounts | [4] |

| A. princeps | Leaves and Trunk | Ethanol | HPLC | Not explicitly quantified in mg/g, but successfully isolated. | [1] |

| A. kermanensis | All parts | Methanol | TLC, NMR, MS | Isolated, but quantitative yield not provided. | [2] |

| A. monosperma | Aerial parts | Methanol | Column Chromatography, TLC | Isolated, but quantitative yield not provided. | [5] |

Note: Quantitative data for this compound yield is not consistently reported across all studies. The table reflects the available information from the cited literature.

Experimental Workflow Diagram

The overall process of isolating this compound from a natural source to its use in biological assays can be visualized as a sequential workflow.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily sourced from the Artemisia genus. This guide has provided a comprehensive overview of its natural origins, detailed protocols for its extraction and purification, and insights into its molecular interactions with the PI3K/AKT and MAPK signaling pathways. The methodologies and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies focusing on the optimization of extraction protocols to maximize yields and further elucidation of its mechanisms of action will be crucial in translating the potential of this natural flavone into clinical applications.

References

- 1. Bioprospecting of Artemisia genus: from artemisinin to other potentially bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epa.niif.hu [epa.niif.hu]

- 5. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

Eupatolitin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin is a naturally occurring O-methylated flavonol, a class of flavonoids known for their diverse biological activities. As a polyketide, it is found in various plant species. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, presenting key data in a structured format to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure

This compound is chemically defined as a tetrahydroxyflavone with methoxy groups at positions 6 and 7.[1] Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one.[2]

Below is a summary of its key structural identifiers:

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one[2] |

| Molecular Formula | C₁₇H₁₄O₈[2] |

| SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC |

| InChI | InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 |

| InChIKey | WYKWHSPRHPZRCR-UHFFFAOYSA-N |

| CAS Number | 29536-44-5[2] |

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 346.3 g/mol | PubChem |

| Appearance | Yellow crystalline solid | Guidechem[1] |

| Melting Point | 285-287 °C | Not explicitly found, inferred from a related document with a likely typo. Further verification is recommended. |

| Boiling Point | Data not available | |

| Solubility | 4.7 mg/mL in Methanol (with sonication and warming) | MedchemExpress |

| Density | 1.592 g/mL | Wikipedia[2] |

| pKa (Predicted) | 6.13 ± 0.40 | Guidechem[1] |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be determined by adding a known excess of the compound to a specific volume of a solvent (e.g., methanol, water, DMSO). The suspension is stirred at a constant temperature for a set period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Extraction and Isolation

This compound can be extracted from plant materials using methods such as maceration or reflux extraction with organic solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques for purification, including column chromatography over silica gel or Sephadex, followed by preparative HPLC to yield pure this compound.

Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids, such as eupatilin and eupafolin, provides valuable insights into its potential biological activities. It is important to note that these are distinct molecules, and further research is needed to confirm these effects for this compound.

Potential Anti-Cancer Effects: PI3K/Akt and MAPK Pathways

Studies on the related compound eupatilin have shown that it may inhibit the proliferation of colon cancer cells by targeting the PI3K/Akt and MAPK signaling pathways. Eupatilin has been observed to inhibit the phosphorylation of Akt and its downstream targets, while activating components of the MAPK pathway.

References

Eupatolitin: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a naturally occurring flavone found in various medicinal plants, notably from the Artemisia species.[1] This molecule has garnered significant scientific interest due to its diverse and potent pharmacological properties. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action through signaling pathway diagrams.

Anticancer Activity

This compound exhibits significant anticancer effects across various cancer cell types. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2][3]

Quantitative Data: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | HCT116 (Colon Cancer) | Cell Viability | > 25 µM | [2] |

| This compound | HT29 (Colon Cancer) | Cell Viability | > 50 µM | [2] |

| Eupatorin | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.5 µM | |

| Eupatorin | MCF-10A (Normal Breast) | MTT Assay | 50 µM |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | System | IC50 Value | Reference |

| Eupatorin | NO Production | LPS-stimulated RAW 264.7 cells | - | [4] |

| Sinensetin | NO Production | LPS-stimulated RAW 264.7 cells | 9.2 µM | |

| Eupatorin | PGE2 Production | LPS-stimulated RAW 264.7 cells | 5.0 µM | |

| Sinensetin | PGE2 Production | LPS-stimulated RAW 264.7 cells | 2.7 µM | |

| Eupatorin | TNF-α Production | LPS-stimulated RAW 264.7 cells | 5.0 µM | |

| Sinensetin | TNF-α Production | LPS-stimulated RAW 264.7 cells | 2.7 µM |

Experimental Protocols

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Procedure:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and activating cellular antioxidant defense mechanisms.

Quantitative Data: Antioxidant Activity

While specific IC50 values for the DPPH radical scavenging activity of this compound were not found in the initial searches, the general antioxidant capacity of flavonoids is well-documented.

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add the this compound solution to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against concentration.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells.[2]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound is known to activate this protective pathway.[5]

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are highly relevant to drug discovery and development. Its multifaceted mechanisms of action, including the induction of cancer cell death, suppression of inflammation, and enhancement of cellular antioxidant defenses, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to establish more comprehensive quantitative data on its various biological effects and to optimize its potential for clinical applications.

References

- 1. Protocol Griess Test [protocols.io]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. mdpi.com [mdpi.com]

- 4. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eupatolitin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolitin, a flavone found in various Artemisia species, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo experiments. Detailed experimental protocols and visual representations of the core signaling pathways are presented to facilitate further research and development of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) has emerged as a potential therapeutic candidate due to its ability to modulate key inflammatory pathways. This document synthesizes the existing scientific literature on the anti-inflammatory effects of this compound, focusing on its molecular targets and efficacy in established inflammatory models.

Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes. Specifically, this compound has been observed to inhibit the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. This compound has been found to inhibit the phosphorylation of key kinases within the MAPK pathways, including p38 MAPK, ERK1/2, and JNK.[3] By attenuating MAPK signaling, this compound can reduce the expression of inflammatory mediators.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied in vitro, primarily using the RAW 264.7 macrophage cell line stimulated with LPS.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This includes a significant reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the synthesis of inflammatory molecules.[1][3]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration | Effect | Reference |

| Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [1][3] |

| iNOS | Dose-dependent | Suppression of expression | [1][3] |

| COX-2 | Dose-dependent | Suppression of expression | [1][3] |

Reduction of Pro-inflammatory Cytokines

This compound has also been demonstrated to decrease the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in LPS-activated macrophages.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration | Effect | Reference |

| TNF-α | Dose-dependent | Decreased expression/production | [1] |

| IL-6 | Dose-dependent | Decreased expression/production | [1] |

| IL-1β | Dose-dependent | Decreased expression/production | [1] |

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been validated in several animal models of inflammation.

LPS-Induced Acute Lung Injury in Rats

In a rat model of LPS-induced acute lung injury (ALI), pre-treatment with eupatilin (a synonym for this compound) was found to alleviate lung structural damage and reduce the wet/dry lung ratio in a concentration-dependent manner. Furthermore, eupatilin treatment decreased the levels of inflammatory factors such as IL-6 and TNF-α in this model.[4]

Table 3: Effect of Eupatilin in a Rat Model of LPS-Induced Acute Lung Injury

| Parameter | Eupatilin Treatment | Outcome | Reference |

| Lung Histopathology | Dose-dependent | Alleviation of structural damage | [4] |

| Lung Wet/Dry Ratio | Dose-dependent | Decrease, indicating reduced edema | [4] |

| IL-6 Levels | Dose-dependent | Reduction in inflammatory cytokine | [4] |

| TNF-α Levels | Dose-dependent | Reduction in inflammatory cytokine | [4] |

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic method for evaluating acute anti-inflammatory activity. While specific quantitative data for this compound in this model was not detailed in the initial searches, this model is a standard for assessing compounds that inhibit inflammatory mediators like those affected by this compound. The model involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over several hours.

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in RAW 264.7 Cells

-

Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, use an antibody against a housekeeping protein like β-actin or GAPDH for loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

LPS-Induced Acute Lung Injury in Rats

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control, LPS-only, and LPS + eupatilin treatment groups (with varying doses of eupatilin).

-

Treatment: Administer eupatilin (e.g., by oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.

-

LPS Instillation: Anesthetize the rats and intratracheally instill a single dose of LPS (e.g., 5 mg/kg body weight).

-

Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the animals.

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

-

Lung Tissue Collection: Harvest the lungs for histopathological examination (H&E staining) and to measure the wet/dry weight ratio (an indicator of edema).

-

Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the BAL fluid and/or serum using ELISA kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping: As described for the ALI model.

-

Treatment: Administer this compound or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[5]

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume for each animal at each time point.

-

Determine the percentage of inhibition of edema by the this compound treatment compared to the vehicle control group.

-

Signaling Pathway and Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

This compound's Modulation of the MAPK Signaling Pathway

Caption: this compound modulates MAPK signaling by inhibiting p38, JNK, and ERK.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.

Conclusion

This compound has consistently demonstrated potent anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The collective in vitro and in vivo data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive resource for researchers to further investigate and harness the therapeutic potential of this compound.

References

- 1. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [journals.ekb.eg]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eupatolitin: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolitin, a flavone found in various medicinal plants, has garnered significant scientific interest for its potential therapeutic properties, particularly its role as a potent antioxidant agent. This technical guide provides an in-depth analysis of this compound's antioxidant capabilities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on this compound's antioxidant capacity is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and Oxidative Stress

This compound (5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated flavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants like this compound can mitigate oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant defense mechanisms.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion and hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

-

Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response[1]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.

Quantitative Data on Antioxidant Activity

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Standard (IC50 µM) | Reference |

| DPPH | Data not available | Ascorbic Acid: [Value] | |

| ABTS | Data not available | Trolox: [Value] |

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | EC50 (µM) | Standard (EC50 µM) | Reference |

| CAA | HepG2 | Data not available | Quercetin: [Value] |

Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Cell Line/Model | Treatment Concentration (µM) | Fold Increase/Specific Activity | Reference |

| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | |

| Catalase (CAT) | Data not available | Data not available | Data not available | |

| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available | |

| Heme Oxygenase-1 (HO-1) | Data not available | Data not available | Data not available |

Signaling Pathways and Visualizations

The Nrf2-ARE Signaling Pathway

The activation of the Nrf2-ARE pathway is a cornerstone of this compound's indirect antioxidant effect. The following diagram illustrates this critical signaling cascade.

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the this compound stock solution.

-

Add 180 µL of the DPPH solution to each well.

-

For the control, add 20 µL of the solvent instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of the this compound solution to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Culture and Seeding:

-

Culture human hepatocarcinoma (HepG2) cells in appropriate media.

-

Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

-

Assay Procedure:

-

Remove the media and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

-

Wash the cells with PBS to remove the extracellular compounds.

-

Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The area under the curve (AUC) is calculated for both control and this compound-treated wells.

-

The CAA unit is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

-

The EC50 value (the concentration of the sample that produces a 50% reduction in the CAA unit) is determined.

-

Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Measurement of Antioxidant Enzyme Activity

The activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment with this compound. Commercially available assay kits are commonly used for these measurements, and the protocols provided by the manufacturers should be followed. Generally, these assays involve spectrophotometric measurement of the enzyme-catalyzed reaction.

Conclusion and Future Directions

This compound demonstrates significant promise as an antioxidant agent, primarily through its ability to activate the Nrf2 signaling pathway and upregulate the expression of endogenous antioxidant enzymes. While direct, quantitative evidence of its radical scavenging capacity is currently limited in the scientific literature, the mechanistic understanding of its action provides a strong rationale for its further investigation.

Future research should focus on:

-

Quantitative Assessment: Performing standardized antioxidant assays (DPPH, ABTS, CAA) to determine the specific IC50 and EC50 values for this compound.

-

In Vivo Studies: Evaluating the antioxidant efficacy of this compound in animal models of diseases associated with oxidative stress.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its in vivo activity.

-

Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents for the prevention and treatment of oxidative stress-related disorders.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and application of this compound as a novel antioxidant agent.

References

Eupatolitin: A Technical Guide to its Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin, a flavone found in various Artemisia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the anti-cancer effects of this compound, focusing on its mechanisms of action, effects on key signaling pathways, and summaries of in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Cancer | >25 | [1] |

| HT29 | Colon Cancer | >50 | [1] |

| MIA-PaCa2 | Pancreatic Cancer | >30 | [2] |

| SH-SY5Y | Neuroblastoma | >30 | [2] |

| MCF-7 | Breast Cancer | >30 | [2] |

| A375 | Melanoma | 150-300 | [3] |

| 786-O | Renal Cancer | 10-40 | [4] |

| AGS | Gastric Cancer | Not specified | [5] |

| HepG2 | Liver Cancer | 3-300 (protective effects) | [6] |

Note: The provided IC50 values are approximate as they are derived from graphical representations or textual descriptions in the cited literature.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. In colon cancer cells (HCT116 and HT29), treatment with 50 µM and 100 µM this compound for 48 hours significantly increased apoptosis.[1] Specifically, in HCT116 cells, apoptosis increased by 4.4-fold and 13.2-fold at 50 µM and 100 µM, respectively.[1] In HT29 cells, the increase was 1.6-fold and 1.7-fold at the same concentrations.[1] This pro-apoptotic effect is associated with a decrease in the mitochondrial membrane potential and modulation of apoptosis-related proteins.[1] this compound treatment leads to the suppression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein BAK and cytochrome c.[1]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human melanoma A375 cells, this compound induces cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is mediated through its influence on critical signaling pathways that regulate cell growth, survival, and metastasis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. This compound has been demonstrated to inhibit this pathway in several cancer types. In colon cancer cells, this compound inhibits the phosphorylation of AKT and its downstream targets, P70S6K and S6.[1] Similarly, in renal cancer cells, this compound suppresses the activation of PI3K and AKT.[4]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on this pathway appears to be context-dependent. In colon cancer cells, this compound induces the phosphorylation of ERK, p90RSK, p38, and JNK.[1] Conversely, in gastric cancer cells, it inhibits the activation of ERK1/2.[5] In renal cancer cells, this compound activates ERK, JNK, and p38.[4]

Caption: this compound modulates the MAPK signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is implicated in inflammation and cancer. Pretreatment with this compound has been shown to diminish the expression of phosphorylated JAK2 and STAT3 in RAW264.7 macrophage cells, suggesting its potential to suppress this signaling cascade.[7]

Caption: this compound suppresses the JAK/STAT signaling pathway.

Anti-Metastatic and Synergistic Effects

This compound also exhibits potential in preventing cancer metastasis and enhancing the efficacy of conventional chemotherapy.

Inhibition of Invasion and Migration

In colon cancer cells, this compound has been demonstrated to inhibit cell invasion and migration.[1] A Transwell migration assay showed that 50 µM of this compound significantly reduced the number of migrating HCT116 and HT29 cells.[1]

Synergistic Effects with Chemotherapy

This compound has shown synergistic effects when combined with standard anticancer drugs. In colon cancer cells, co-treatment of this compound with 5-fluorouracil (5-FU) or irinotecan further reduced cell viability compared to single-agent treatment.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Culture cancer cells and treat them with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature in the dark for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[8][9][10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[12][13][14][15][16]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-xL, BAK) overnight at 4°C. Antibody dilutions typically range from 1:1000 to 1:2000.[1][4]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control, such as β-actin or GAPDH.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate and invade through a porous membrane, mimicking metastasis.

Protocol:

-

For invasion assays, coat the upper surface of a Transwell insert (with a porous polycarbonate membrane) with a layer of Matrigel. For migration assays, the membrane is left uncoated.

-

Seed cancer cells, previously starved in serum-free medium, into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The upper chamber contains serum-free medium with or without this compound.

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a dye such as crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify migration or invasion.[17][18][19][20][21]

In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.

Xenograft Tumor Model

A common in vivo model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

General Protocol:

-

Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting.[22][23][24][25]

Conclusion

This compound demonstrates significant anti-cancer effects across a variety of cancer types through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways. Furthermore, its ability to inhibit cancer cell migration and invasion, coupled with its synergistic effects with conventional chemotherapeutics, highlights its potential as a valuable candidate for further pre-clinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-cancer properties.

References

- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. igbmc.fr [igbmc.fr]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 24. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Primary Molecular Targets of Eupatolitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolitin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone naturally found in various medicinal plants, such as certain Artemisia species.[1][2] As a lipophilic flavonoid, it has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][3] this compound exerts its effects by modulating a variety of intracellular signaling pathways critical to cell survival, proliferation, and apoptosis.[4][5] Understanding its primary molecular targets is crucial for the structural optimization of this compound as a therapeutic agent and for designing targeted drug development strategies.

This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailed experimental protocols for their identification, quantitative data on its activity, and visual representations of the key signaling pathways it modulates.

Primary Molecular Targets and Signaling Pathways

This compound's therapeutic effects, particularly its anti-cancer activity, stem from its ability to interact with and modulate multiple key signaling pathways. The primary targets lie within the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[4][6]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. This compound has been shown to be a potent inhibitor of this pathway in various cancer cell lines, including colon, endometrial, and esophageal cancers.[4]

-

Mechanism of Inhibition : this compound inhibits the phosphorylation of Akt and its downstream effector proteins, such as P70 ribosomal protein S6 kinase (P70S6K) and the ribosomal protein S6.[4] This inhibition blocks the pro-survival signals, leading to decreased cell viability and induction of apoptosis. In colon cancer cells (HCT116 and HT29), treatment with this compound resulted in a significant decrease in the levels of phosphorylated Akt (p-Akt), p-P70S6K, and p-S6.[4][6]

-

Downstream Effects : Inhibition of the PI3K/Akt pathway by this compound leads to:

-

Induction of Apoptosis : By suppressing pro-survival signals, this compound triggers programmed cell death.[4]

-

Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S or G2/M phase, depending on the cancer type, thereby halting proliferation.[4]

-

Synergistic Effects : this compound shows synergistic anti-cancer effects when combined with standard chemotherapeutic drugs like 5-fluorouracil (5-FU).[4]

-

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses.[7] It consists of several subfamilies, including ERK, JNK, and p38 MAPK.[8] this compound's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its anti-cancer effects.[4]

-

ERK Pathway : In esophageal and endometrial cancer cells, this compound has been shown to inhibit the phosphorylation of ERK, contributing to suppressed cell growth.[4]

-

p38 and JNK Pathways : In contrast, in some colon and renal cancer cells, this compound activates the p38 and JNK stress-activated pathways.[4][6] This activation can induce oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[4]

The dual regulation of MAPK pathways highlights this compound's complex mechanism of action, allowing it to selectively target cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies. While specific binding affinities (Kd) are not widely reported, its inhibitory concentration (IC₅₀) has been determined for several cancer cell lines.

| Cell Line | Cancer Type | Target Pathway/Effect | IC₅₀ Value (µM) | Reference |

| MCF-7 | Breast Cancer | Inhibition of cell growth | Reported | [3] |

| HepG2 | Liver Cancer | Inhibition of cell growth | Reported | [3] |

| HCT116 | Colon Cancer | Inhibition of p-Akt | Not specified | [4][6] |

| HT29 | Colon Cancer | Inhibition of p-Akt | Not specified | [4][6] |

| Endometrial Cells | Endometrial Cancer | Inhibition of p-ERK & p-Akt | Not specified | [4] |

| Esophageal Cells | Esophageal Cancer | Inhibition of p-ERK & p-Akt | Not specified | [4] |

Note: Specific IC₅₀ values are often study-dependent and can vary. The table indicates where inhibition has been reported.

Key Experimental Protocols

The identification and validation of this compound's molecular targets involve a range of standard and advanced molecular biology techniques.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell survival.

-

Protocol: MTT Assay

-

Cell Seeding : Plate cancer cells (e.g., HCT116, HT29) in 96-well plates and allow them to adhere overnight.

-

Treatment : Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[3]

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in signaling pathways.

-

Protocol: Western Blot

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[3][4][6]

-

Below is a generalized workflow for target validation using Western Blot.

Apoptosis Induction Assays

Flow cytometry is commonly used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment : Treat cells with this compound for the desired time.

-

Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Live cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[3]

-

-

Conclusion and Future Directions

The primary molecular targets of this compound identified to date are key components of the PI3K/Akt and MAPK signaling pathways. Its ability to inhibit pro-survival signals while in some cases activating pro-apoptotic stress pathways makes it a promising multi-targeted agent for cancer therapy.

Future research should focus on:

-

Direct Binding Studies : Employing techniques like affinity chromatography coupled with mass spectrometry to identify direct protein binding partners of this compound.

-

Kinase Profiling : Performing comprehensive in vitro kinase assays to determine its inhibitory profile against a broad panel of human kinases.

-

In Vivo Validation : Extending the current cell-based findings to preclinical animal models to validate the identified mechanisms and assess therapeutic efficacy and safety.

This guide provides a foundational understanding for researchers aiming to further elucidate the molecular mechanisms of this compound and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 29536-44-5 | Benchchem [benchchem.com]

- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Eupatolitin from Eupatorium ligustrinum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals